1-[4-(2-chlorophenoxy)butyl]-1H-benzimidazole
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Overview
Description
1-[4-(2-Chlorophenoxy)butyl]-1H-1,3-benzodiazole is an aromatic ether compound characterized by the presence of a 2-chlorophenoxy group attached to a butyl chain, which is further linked to a 1H-1,3-benzodiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-chlorophenoxy)butyl]-1H-1,3-benzodiazole typically involves the reaction of 2-chlorophenol with 1,4-dibromobutane to form 4-(2-chlorophenoxy)butyl bromide. This intermediate is then reacted with 1H-1,3-benzodiazole under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-Chlorophenoxy)butyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring or the chlorophenoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Substituted benzodiazole derivatives
Scientific Research Applications
1-[4-(2-Chlorophenoxy)butyl]-1H-1,3-benzodiazole has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-(2-chlorophenoxy)butyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-[4-(2-Chlorophenoxy)butyl]-1H-1,3-benzodiazole can be compared with other similar compounds, such as:
1-[4-(2-Chlorophenoxy)butyl]imidazole: Shares a similar structure but contains an imidazole ring instead of a benzodiazole ring.
1-[4-(2-Bromophenoxy)butyl]-1H-1,3-benzodiazole: Similar structure with a bromine atom instead of chlorine, which may result in different chemical reactivity and biological activity.
Uniqueness: The presence of the benzodiazole ring in 1-[4-(2-chlorophenoxy)butyl]-1H-1,3-benzodiazole imparts unique chemical and biological properties, distinguishing it from other related compounds
Properties
Molecular Formula |
C17H17ClN2O |
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Molecular Weight |
300.8 g/mol |
IUPAC Name |
1-[4-(2-chlorophenoxy)butyl]benzimidazole |
InChI |
InChI=1S/C17H17ClN2O/c18-14-7-1-4-10-17(14)21-12-6-5-11-20-13-19-15-8-2-3-9-16(15)20/h1-4,7-10,13H,5-6,11-12H2 |
InChI Key |
RTGIFQZNOHCXLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCCCOC3=CC=CC=C3Cl |
Origin of Product |
United States |
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